ML-323's Mechanism of Action on USP1-UAF1: A Technical Guide
ML-323's Mechanism of Action on USP1-UAF1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ML-323, a potent and selective small-molecule inhibitor of the USP1-UAF1 deubiquitinase complex. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Inhibition
ML-323 is a reversible, allosteric inhibitor that targets the USP1-UAF1 deubiquitinase complex.[1][2] It exhibits a mixed-mode inhibition mechanism, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[2][3] This inhibitory action is highly selective for USP1-UAF1 over other deubiquitinases (DUBs), deSUMOylases, and deneddylases.[3][4]
Cryo-electron microscopy (cryo-EM) studies have revealed that ML-323 binds to a cryptic, hydrophobic pocket within the USP1 catalytic domain, approximately 9 Å from the active site cysteine.[5] This binding displaces a portion of the hydrophobic core of USP1, inducing conformational changes that disrupt the catalytic triad (Cys90, His593, Asp751) and ultimately inhibit the enzyme's deubiquitinating activity.[5][6][7] Hydrogen-deuterium exchange (HDX) analysis further supports that ML-323 binds away from the active site and does not disrupt the association between USP1 and UAF1.[3]
Impact on Downstream Signaling Pathways
The USP1-UAF1 complex is a key regulator of the DNA damage response, primarily through its deubiquitination of two critical substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[4][8][9][10] By inhibiting USP1-UAF1, ML-323 prevents the deubiquitination of mono-ubiquitinated PCNA (PCNA-Ub) and FANCD2 (FANCD2-Ub), leading to their accumulation in cells.[3][9][11]
The accumulation of PCNA-Ub and FANCD2-Ub has significant downstream consequences:
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Inhibition of Translesion Synthesis (TLS): USP1-mediated deubiquitination of PCNA is a crucial step in the regulation of TLS, a DNA damage tolerance pathway.[6][12] By preventing this, ML-323 disrupts TLS, rendering cells more sensitive to DNA damaging agents.[3][4]
-
Disruption of the Fanconi Anemia (FA) Pathway: The deubiquitination of FANCD2 is essential for the proper functioning of the FA pathway, which is critical for the repair of interstrand crosslinks (ICLs).[6][8] ML-323's inhibition of this process impairs ICL repair.[3][4]
Due to its simultaneous targeting of both the TLS and FA pathways, ML-323 can potentiate the cytotoxicity of DNA cross-linking agents like cisplatin in cancer cells.[3][4][9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of ML-323 on USP1-UAF1.
| Parameter | Value | Assay Method | Reference |
| IC50 | 76 nM | Ubiquitin-Rhodamine (Ub-Rho) | [1][2] |
| IC50 | 174 nM | K63-linked diubiquitin (di-Ub) | [2] |
| IC50 | 820 nM | Monoubiquitinated PCNA (Ub-PCNA) | [2] |
| Ki | 68 nM | Free enzyme | [2] |
| K'i | 183 nM | Enzyme-substrate complex | [2] |
Table 1: In Vitro Inhibitory Activity of ML-323 against USP1-UAF1
| Compound | USP1/UAF1 IC50 (µM) | USP2 IC50 (µM) | USP5 IC50 (µM) | USP7 IC50 (µM) | USP8 IC50 (µM) | USP12/46 IC50 (µM) | Reference |
| ML-323 | 0.076 | >114 (NI) | >114 (NI) | >114 (NI) | >114 (NI) | >114 (NI) | [13] |
| GW7647 | 5 | >114 | NI | 44 | NI | 12 | [13] |
| Pimozide | 2 | NI | NI | 47 | NI | NI | [13] |
| C527 | 0.88 | ND | 1.65 | ND | ND | 5.97 | [13] |
Table 2: Selectivity Profile of ML-323 Compared to Other USP1 Inhibitors NI: No significant inhibition observed at the highest concentration tested. ND: Not determined.
Experimental Protocols
Biochemical Inhibition Assays
1. Ubiquitin-Rhodamine 110 (Ub-Rho) Assay: This high-throughput screening assay monitors USP1-UAF1 activity using ubiquitin-rhodamine 110 as a fluorogenic substrate. The assay is typically miniaturized to a 1,536-well format.[1]
-
Protocol:
-
Dispense USP1-UAF1 enzyme into assay plates.
-
Add ML-323 at varying concentrations.
-
Initiate the reaction by adding the Ub-Rho substrate.
-
Monitor the increase in fluorescence resulting from the cleavage of the substrate.
-
Calculate IC50 values from the dose-response curves.
-
2. Di-ubiquitin (di-Ub) Cleavage Assay: This gel-based assay directly visualizes the cleavage of a di-ubiquitin substrate by USP1-UAF1.
-
Protocol:
-
Prepare a reaction mixture containing USP1-UAF1, K63-linked di-ubiquitin, and varying concentrations of ML-323 in a suitable buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).[9]
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[9]
-
Quench the reaction by adding Laemmli sample buffer.[9]
-
Separate the reaction products (mono-ubiquitin and di-ubiquitin) by SDS-PAGE.[9]
-
Stain the gel with Coomassie Blue and quantify the band intensities to determine the extent of inhibition.[9]
-
Cellular Assays
1. Western Blotting for PCNA and FANCD2 Ubiquitination: This method is used to assess the on-target effect of ML-323 in cells by monitoring the ubiquitination status of USP1-UAF1 substrates.
-
Protocol:
-
Culture cells (e.g., H596, U2OS, HEK293T) and treat with ML-323, a DNA damaging agent (e.g., cisplatin), or a combination of both.[3][9]
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with specific antibodies against PCNA or FANCD2.
-
Detect and quantify the bands corresponding to the unmodified and mono-ubiquitinated forms of the proteins. An increase in the ubiquitinated form indicates USP1-UAF1 inhibition.[3]
-
2. Colony-Forming Assay: This assay evaluates the ability of ML-323 to potentiate the cytotoxicity of DNA damaging agents.
-
Protocol:
-
Seed cells at a low density in multi-well plates.[1]
-
Treat the cells with ML-323 alone, a DNA damaging agent (e.g., cisplatin or UV irradiation) alone, or a combination of both.[1]
-
After the treatment period (e.g., 48 hours), replace the medium with fresh growth medium and allow the cells to form colonies for 5-10 days.[1]
-
Fix and stain the colonies (e.g., with crystal violet).[1]
-
Count the colonies (typically >50 cells) to determine the cell survival fraction and assess the synergistic effect of the combination treatment.[1]
-
Visualizations
Caption: Signaling pathway of USP1-UAF1 and its inhibition by ML-323.
Caption: Experimental workflow for characterizing ML-323.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
